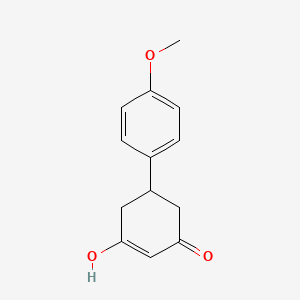
3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by the presence of a hydroxy group at the third position and a methoxyphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvate with suitable enones under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This method yields products with anti-configuration in up to 86% isolated yield . Another method involves the use of phenylpyruvate and 4-phenyl-3-buten-2-one, generating the desired cyclohexenone derivative through a [3,3]-sigmatropic rearrangement and intramolecular aldol condensation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic routes can be adapted for large-scale production by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential antimicrobial and phytotoxic activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play crucial roles in its biological activity, enabling it to interact with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
- 5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
- 4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
Comparison: 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,8,10,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWQNDYIARTQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
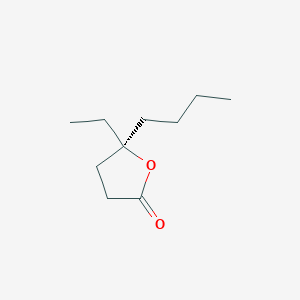
![(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7780851.png)
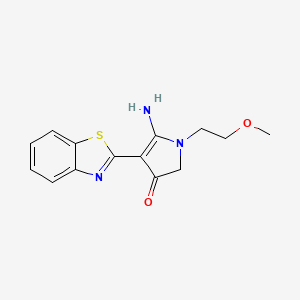
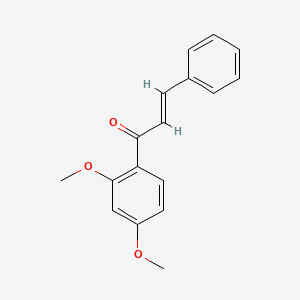
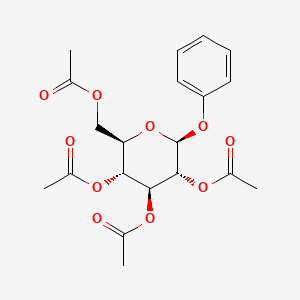
![(5R,8R,10S,13S)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B7780891.png)
![2-[1-phenyl-meth-(z)-ylidene]-butyraldehyde, AldrichCPR](/img/structure/B7780896.png)
![(3bR,9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B7780898.png)
![(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16,17-tetramethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7780903.png)
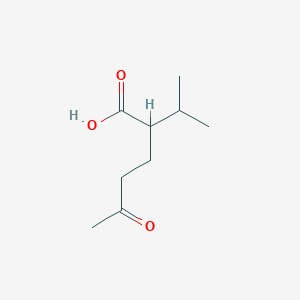
![4-[2-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7780913.png)
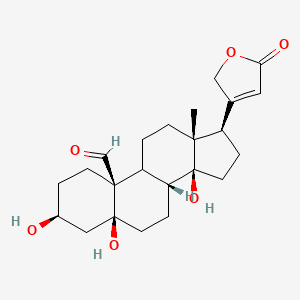
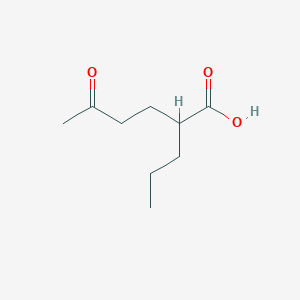
![Methyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B7780935.png)
